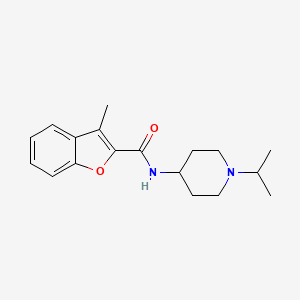![molecular formula C25H34N2O2 B5118684 2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol, commonly known as Irganox 1076, is a phenolic antioxidant that is widely used in various industries, including plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents such as benzene, chloroform, and toluene. Irganox 1076 is known for its ability to prevent oxidative degradation of polymers, thereby extending their useful life.
Mecanismo De Acción
Irganox 1076 acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. It does this by donating a hydrogen atom to the free radical, thereby neutralizing its reactivity. This prevents the free radical from reacting with other molecules and causing oxidative damage.
Biochemical and Physiological Effects:
Irganox 1076 has been shown to have low toxicity and is considered safe for use in various applications. It is metabolized in the liver and excreted in the urine. Studies have shown that it does not accumulate in the body and is rapidly eliminated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Irganox 1076 in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one of the limitations is that it may interfere with certain assays and experiments, particularly those involving free radical generation.
Direcciones Futuras
There are several areas of research that could be explored further with regards to Irganox 1076. These include:
1. Development of new synthesis methods to improve the efficiency and yield of Irganox 1076 production.
2. Investigation of the potential use of Irganox 1076 in the pharmaceutical industry as a drug delivery system.
3. Study of the effects of Irganox 1076 on human health and the environment.
4. Development of new applications for Irganox 1076 in fields such as cosmetics and personal care products.
5. Investigation of the potential use of Irganox 1076 as a food preservative and antioxidant.
Métodos De Síntesis
The synthesis of Irganox 1076 involves the reaction between 2,6-di-tert-butylphenol and 1-isopropyl-2-mercaptobenzimidazole. The reaction is carried out in the presence of a base and a solvent, such as toluene or xylene. The resulting product is then oxidized using hydrogen peroxide to yield Irganox 1076.
Aplicaciones Científicas De Investigación
Irganox 1076 has been extensively studied for its antioxidant properties and its potential applications in various fields. One of the major areas of research is in the field of polymer science, where Irganox 1076 is used as a stabilizer to prevent degradation of polymers during processing and storage. It has also been studied for its potential use in the food industry as a preservative and antioxidant.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[hydroxy-(1-propan-2-ylbenzimidazol-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-15(2)27-20-12-10-9-11-19(20)26-23(27)21(28)16-13-17(24(3,4)5)22(29)18(14-16)25(6,7)8/h9-15,21,28-29H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBIRLMXCPHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-{hydroxy[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B5118614.png)
![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)